molecular formula C17H30N4 B11809589 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine

2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine

Katalognummer: B11809589
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: WIBXGTMEZANHBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction yields 2-(pyrrolidin-1-yl)pyrimidines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways, leading to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C17H30N4

Molekulargewicht

290.4 g/mol

IUPAC-Name

2,4,4-trimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pentan-2-amine

InChI

InChI=1S/C17H30N4/c1-16(2,3)13-17(4,5)20-12-14-10-18-15(19-11-14)21-8-6-7-9-21/h10-11,20H,6-9,12-13H2,1-5H3

InChI-Schlüssel

WIBXGTMEZANHBH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)NCC1=CN=C(N=C1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.